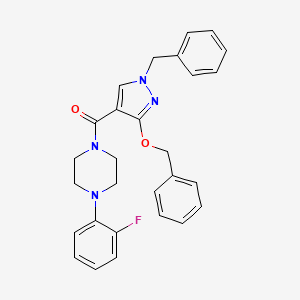
(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C28H27FN4O2 and its molecular weight is 470.548. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article presents a comprehensive overview of its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : The pyrazole ring is substituted with a benzyloxy group and a benzyl group, contributing to its lipophilicity and potential receptor interactions.
- Piperazine Moiety : The presence of the piperazine ring enhances its pharmacokinetic properties, potentially improving bioavailability and receptor affinity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Anticancer Activity : Studies have shown that pyrazole derivatives can modulate autophagy and inhibit mTORC1 signaling pathways, which are crucial in cancer cell proliferation and survival. For instance, compounds with similar structures have demonstrated submicromolar antiproliferative activity in various cancer cell lines by disrupting autophagic flux and increasing basal autophagy levels .
- Neuropharmacological Effects : The piperazine component suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors, which could position this compound as a candidate for treating mood disorders or neurodegenerative diseases.
Biological Activity Data
The following table summarizes key biological activities associated with similar pyrazole compounds:
1. Anticancer Efficacy
A study investigating a series of pyrazole derivatives, including those structurally related to our compound, reported significant antiproliferative effects on MIA PaCa-2 pancreatic cancer cells. The compounds demonstrated the ability to inhibit mTORC1 activity, leading to increased autophagic processes that could selectively target cancer cells under metabolic stress .
2. Neuropharmacological Potential
In another study focusing on the piperazine derivatives, compounds exhibiting structural similarities to our target were evaluated for their effects on serotonin receptors. These studies indicated promising anxiolytic and antidepressant-like activities in animal models, suggesting that modifications to the piperazine moiety could enhance therapeutic effects in psychiatric disorders .
特性
IUPAC Name |
(1-benzyl-3-phenylmethoxypyrazol-4-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN4O2/c29-25-13-7-8-14-26(25)31-15-17-32(18-16-31)28(34)24-20-33(19-22-9-3-1-4-10-22)30-27(24)35-21-23-11-5-2-6-12-23/h1-14,20H,15-19,21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNITUZSRUZTDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CN(N=C3OCC4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














